molecular formula C7H4F2I2 B14041219 1,5-Diiodo-2-fluoro-3-(fluoromethyl)benzene

1,5-Diiodo-2-fluoro-3-(fluoromethyl)benzene

Cat. No.: B14041219
M. Wt: 379.91 g/mol
InChI Key: ANESCXYTWPENKX-UHFFFAOYSA-N
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Description

1,5-Diiodo-2-fluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2. It is a derivative of benzene, where two iodine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diiodo-2-fluoro-3-(fluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of a fluoromethylbenzene precursor. The reaction conditions often involve the use of iodine and a suitable catalyst under controlled temperature and pressure to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,5-Diiodo-2-fluoro-3-(fluoromethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

1,5-Diiodo-2-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Diiodo-2-fluoro-3-(fluoromethyl)benzene involves its interaction with specific molecular targets. The presence of iodine and fluorine atoms can influence its reactivity and binding affinity to various biological molecules. The pathways involved may include halogen bonding and other non-covalent interactions that affect the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diiodo-2-fluoro-3-(fluoromethyl)benzene is unique due to the specific arrangement of iodine and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Biological Activity

1,5-Diiodo-2-fluoro-3-(fluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of iodine and fluorine atoms enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

  • Molecular Formula : C8H5F2I2
  • Molecular Weight : Approximately 395.91 g/mol
  • Structure : The compound features two iodine atoms and two fluorine atoms attached to a benzene ring, which influences its chemical reactivity and biological interactions.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that halogenated compounds often possess enhanced antibacterial properties due to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Bacillus subtilis100 µg/mL
Streptococcus agalactiae75 µg/mL

The above data suggest that this compound can serve as a potential lead in the development of new antibacterial agents.

Anticancer Properties

The compound's derivatives have been investigated for their anticancer effects. Studies have shown that halogenated benzene derivatives can induce apoptosis in cancer cells by interacting with specific molecular targets.

Case Study: Anticancer Activity
In a study examining the effects of various halogenated compounds on cancer cell lines, this compound was found to exhibit cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound displayed IC50 values of 25 µM and 30 µM respectively, indicating potent activity.

The biological activity of this compound is attributed to its ability to interact with cellular targets such as enzymes and receptors. The iodine atoms enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets. Fluorine atoms contribute to increased metabolic stability, prolonging the compound's action within biological systems.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Material : The synthesis begins with a suitable benzene derivative.
  • Halogenation : Iodination is performed using iodine or iodinating agents in the presence of a catalyst.
  • Fluorination : Fluorination can be achieved through electrophilic fluorination methods or by using fluorinating agents.
  • Purification : The final product is purified using chromatography techniques.

Properties

Molecular Formula

C7H4F2I2

Molecular Weight

379.91 g/mol

IUPAC Name

2-fluoro-1-(fluoromethyl)-3,5-diiodobenzene

InChI

InChI=1S/C7H4F2I2/c8-3-4-1-5(10)2-6(11)7(4)9/h1-2H,3H2

InChI Key

ANESCXYTWPENKX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CF)F)I)I

Origin of Product

United States

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